molecular formula C16H12Cl2N2OS B2629129 5-Acetyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methylnicotinonitrile CAS No. 337922-74-4

5-Acetyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methylnicotinonitrile

Cat. No.: B2629129
CAS No.: 337922-74-4
M. Wt: 351.25
InChI Key: QVNBUFJPKLADNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methylnicotinonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a nicotinonitrile core substituted with an acetyl group, a dichlorobenzyl sulfanyl group, and a methyl group, making it a molecule of interest for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methylnicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Nicotinonitrile Core: The starting material, 2-chloro-5-methylnicotinonitrile, undergoes a nucleophilic substitution reaction with 2,4-dichlorobenzylthiol in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

    Acetylation: The resulting intermediate is then acetylated using acetic anhydride (Ac2O) in the presence of a catalyst such as pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methylnicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzyl sulfanyl group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or nitrile groups.

    Substitution: Substituted derivatives with different functional groups replacing the dichlorobenzyl sulfanyl group.

Scientific Research Applications

5-Acetyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methylnicotinonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-Acetyl-2-[(2,4-dichlorobenzyl)sulfanyl]-nicotinonitrile: Lacks the methyl group at the 6-position.

    2-[(2,4-Dichlorobenzyl)sulfanyl]-6-methylnicotinonitrile: Lacks the acetyl group at the 5-position.

    5-Acetyl-6-methylnicotinonitrile: Lacks the dichlorobenzyl sulfanyl group.

Uniqueness

5-Acetyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methylnicotinonitrile is unique due to the presence of all three substituents (acetyl, dichlorobenzyl sulfanyl, and methyl groups) on the nicotinonitrile core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-acetyl-2-[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2OS/c1-9-14(10(2)21)5-12(7-19)16(20-9)22-8-11-3-4-13(17)6-15(11)18/h3-6H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNBUFJPKLADNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)SCC2=C(C=C(C=C2)Cl)Cl)C#N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.